REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][O:12][CH3:13])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].CCOCC.CCCCCC.II>C1COCC1.CO>[CH3:13][O:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.987 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)CCOC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
to remove any neutral impurities
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.183 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |